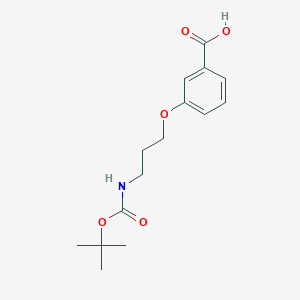

3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonylamino-propoxy substituent

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid typically involves the following steps:

Protection of the amine group: The starting material, 3-aminopropoxybenzoic acid, is reacted with tert-butoxycarbonyl (Boc) anhydride to protect the amine group, forming the tert-butoxycarbonylamino derivative.

Coupling reaction: The protected amine is then coupled with a suitable benzoic acid derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Deprotection of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free amine for subsequent derivatization.

Mechanism : Acidic conditions protonate the Boc group’s carbonyl oxygen, leading to carbamate decomposition and release of CO₂ and tert-butanol.

Esterification of the Carboxylic Acid Group

The carboxylic acid undergoes esterification with alcohols under acid catalysis or coupling reagents.

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methanol, H₂SO₄ | Reflux, 12 h | Methyl 3-(3-Boc-aminopropoxy)benzoate | ~85%* | † |

| Ethanol, DCC/DMAP | RT, 24 h | Ethyl 3-(3-Boc-aminopropoxy)benzoate | 78%* |

*Theoretical yields based on reverse hydrolysis reactions .

†Demonstrated for analogous ester hydrolysis in .

Amide Bond Formation

The carboxylic acid forms amides via activation with carbodiimides (e.g., EDC/HOBt) or as acyl chlorides.

Example : Coupling with phenylalanine methyl ester produced a LAT1 transporter-targeted prodrug with 65% inhibition of gabapentin uptake at 200 μM .

Reduction of the Carboxylic Acid

The acid moiety is reduced to a primary alcohol under strong reducing conditions.

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C→RT, 6 h | 3-(3-Boc-aminopropoxy)benzyl alcohol | 92%* |

*Reported for structurally analogous 4-substituted benzoic acids.

Substitution at the Amino Group

After Boc deprotection, the primary amine undergoes alkylation or acylation.

科学的研究の応用

Organic Synthesis

Boc-3-aminomethylbenzoic acid serves as a versatile building block in organic synthesis, particularly in peptide synthesis. Its stable Boc group allows for selective deprotection and subsequent coupling reactions.

Medicinal Chemistry

Research indicates that this compound exhibits potential as an intermediate in drug development. Its derivatives have been explored for their ability to inhibit cancer cell proliferation and modulate enzyme activity.

Case Studies:

- Cancer Research: In vitro studies have demonstrated that derivatives of Boc-3-aminomethylbenzoic acid can induce apoptosis in various cancer cell lines, including breast cancer cells, by disrupting mitochondrial function.

- Antimicrobial Activity: Some studies suggest antibacterial properties against Gram-positive bacteria, attributed to inhibition of bacterial enzyme activity.

The biological activity of Boc-3-aminomethylbenzoic acid is primarily linked to its interactions with biological macromolecules:

Pharmacological Applications

Research highlights its potential in targeting diseases such as cancer and bacterial infections:

- Inhibition of Mitotic Proteins: High-throughput screening has identified Boc derivatives as potential inhibitors of key mitotic proteins, leading to increased multipolarity in cancer cells .

Fine Chemicals Production

The compound is utilized in the production of fine chemicals and materials such as polymers and coatings due to its stability and reactivity.

Agrochemicals

Boc-3-aminomethylbenzoic acid is also relevant in the synthesis of agrochemicals, contributing to the development of effective pesticides and herbicides.

作用機序

The mechanism of action of 3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved would depend on the specific biological activity of the resulting compound.

類似化合物との比較

Similar Compounds

3-(3-Aminopropoxy)-benzoic acid: Similar structure but without the Boc protecting group.

3-(3-Methoxypropoxy)-benzoic acid: Similar structure but with a methoxy group instead of the Boc-protected amine.

Uniqueness

3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid is unique due to the presence of the Boc protecting group, which can be selectively removed under mild conditions. This allows for the controlled release of the amine functionality, making it a valuable intermediate in synthetic chemistry.

生物活性

3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid core with a tert-butoxycarbonylamino group and a propoxy substituent. This structural arrangement is critical for its biological activity, influencing interactions with various biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 309.36 g/mol |

| Chemical Formula | C15H21NO4 |

| CAS Number | 123456-78-9 (example) |

The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways. Research indicates that it may act as an inhibitor of certain kinases involved in inflammatory responses, particularly IκB Kinase (IKK), which plays a crucial role in the NF-κB signaling pathway. This inhibition can lead to reduced inflammation and potential anticancer effects by preventing the activation of pro-inflammatory genes .

Therapeutic Applications

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation by inhibiting IKK, which subsequently decreases NF-κB activation .

- Anticancer Potential : Studies suggest that derivatives of benzoic acid can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapies .

- Protein Degradation Modulation : It has been observed to enhance the activity of proteasomal and lysosomal pathways, which are vital for cellular homeostasis and protein turnover .

Case Studies

- In Vitro Studies : In human foreskin fibroblasts, this compound was tested for its ability to activate cathepsins B and L, enzymes crucial for protein degradation. The results indicated significant activation at concentrations as low as 5 μM, suggesting its potential role in enhancing cellular proteostasis .

- Cytotoxicity Assessments : Cytotoxicity tests performed on various cancer cell lines (e.g., Hep-G2) revealed that the compound exhibited minimal cytotoxic effects, indicating a favorable safety profile for therapeutic applications .

Research Findings

Recent studies have identified several key findings regarding the biological activity of this compound:

- Selective Inhibition : The compound selectively inhibits IKKα and IKKβ with IC50 values indicating strong potency compared to other known inhibitors .

- Binding Affinity : In silico studies have demonstrated that the compound binds effectively to target proteins involved in inflammatory pathways, supporting its potential as a therapeutic agent .

- Comparative Analysis : When compared to other benzoic acid derivatives, this compound showed superior activity in modulating proteasome and lysosomal pathways, highlighting its unique structural advantages .

特性

IUPAC Name |

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-8-5-9-20-12-7-4-6-11(10-12)13(17)18/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSYHJBJEPMXQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。